N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide
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Overview
Description
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide typically involves the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with pyridine-2-carboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinoline N-oxides: These derivatives are formed through the oxidation of quinoline compounds and have distinct chemical properties.
Dihydroquinoline derivatives: These compounds result from the reduction of quinoline and have unique pharmacological profiles
Uniqueness
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with DNA and inhibit topoisomerases sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C23H18N4O3 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H18N4O3/c1-15(25-26-22(29)18-12-7-8-14-24-18)20-21(28)17-11-5-6-13-19(17)27(23(20)30)16-9-3-2-4-10-16/h2-14,28H,1H3,(H,26,29)/b25-15+ |
InChI Key |
JJXNJZYCEOBRIC-MFKUBSTISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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